molecular formula C10H15NO4 B7935572 (3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid

(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid

Cat. No.: B7935572
M. Wt: 213.23 g/mol
InChI Key: QLTAKIOIKDWMHK-QMMMGPOBSA-N
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Description

(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid is a chiral piperidine derivative characterized by a carboxylic acid group at the 3-position (S-configuration) and a propenyloxy carbonyl (allyloxycarbonyl) group on the nitrogen atom.

Properties

IUPAC Name

(3S)-1-prop-2-enoxycarbonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-6-15-10(14)11-5-3-4-8(7-11)9(12)13/h2,8H,1,3-7H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTAKIOIKDWMHK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N1CCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of (3S)-piperidine-3-carboxylic acid with prop-2-en-1-yl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The prop-2-en-1-yloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The target compound’s structural analogs differ primarily in substituents on the piperidine nitrogen or the carboxylic acid position. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Key Properties CAS/References
(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid C10H13NO4 -N-COO-(allyl)
-COOH at C3 (S-configuration)
Not directly reported; inferred stability from allyloxycarbonyl group Hypothetical
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C17H23NO4 -N-Boc
-Ph at C4
-COOH at C3
Molecular weight: 305.37 g/mol
Stability: Boc group enhances crystallinity
652971-20-5
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid C10H13N3O2 -N-pyrimidinyl
-COOH at C3
Laboratory use; no reported mp PK01597E-2
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C11H15N3O2 -N-methylpyrazinyl
-COOH at C3
mp: 185–186.5°C
Purity: 97%
930111-02-7
3-Piperidinecarboxylic acid C6H11NO2 -COOH at C3
Unsubstituted N
Laboratory chemical; simpler structure 498-95-3

Research Findings and Data Gaps

  • Synthetic Routes : While the provided evidence lacks explicit synthesis protocols for the target compound, methods for analogous compounds (e.g., Boc-protected derivatives ) suggest feasible pathways via carbamate formation or nucleophilic substitution.
  • Safety Data : SDS for related compounds (e.g., 3-piperidinecarboxylic acid ) emphasize standard lab precautions (gloves, ventilation), which likely apply to the target compound.

Biological Activity

(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.341 g/mol
  • CAS Number : 959236-11-4
  • Purity : ≥97%

The compound exhibits a range of biological activities attributed to its structural properties. The piperidine ring and the carbonyl functionalities contribute to its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that piperidine derivatives can act as inhibitors of tubulin polymerization, which is crucial in cancer cell proliferation . The specific interactions of this compound with target enzymes are still under investigation but suggest potential anti-cancer properties.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of related piperidine compounds on cancer cell lines. For example:

  • Cell Lines Tested : B16 melanoma cells showed submicromolar cytotoxicity for various piperidine derivatives, indicating a promising therapeutic index .

Case Study: Tubulin Polymerization Inhibition

A study on structurally similar compounds demonstrated that certain piperidine analogs effectively inhibited tubulin polymerization, leading to apoptosis in cancer cells. This suggests that this compound may possess similar properties, warranting further exploration .

Comparative Analysis of Biological Activities

CompoundBiological ActivityReference
This compoundPotential enzyme inhibitor; cytotoxic effects on cancer cells
Analog ATubulin polymerization inhibitor; induces apoptosis
Analog BCytotoxic against B16 melanoma cells; inhibits cell proliferation

Future Directions

The exploration of this compound is still in its early stages. Future research should focus on:

  • Mechanistic Studies : Detailed investigations into the binding affinities and mechanisms by which this compound interacts with target proteins.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity can lead to the development of more potent derivatives.

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